molecular formula C18H24N8O7S B1210242 Lamivudine and zidovudine CAS No. 165456-81-5

Lamivudine and zidovudine

Número de catálogo: B1210242
Número CAS: 165456-81-5
Peso molecular: 496.5 g/mol
Clave InChI: LHCOVOKZWQYODM-CPEOKENHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lamivudine and zidovudine, also known as this compound, is a useful research compound. Its molecular formula is C18H24N8O7S and its molecular weight is 496.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Trials

A significant clinical trial compared the efficacy of lamivudine-zidovudine combination therapy with zidovudine monotherapy in antiretroviral-naive patients. The study involved 129 participants over 24 weeks, followed by an additional 24 weeks of open-label therapy. Results indicated that the combination therapy led to superior increases in CD4+ cell counts (0.08 x 10^9/L vs. 0.02 x 10^9/L; P < .001) and greater reductions in HIV-1 viral load compared to monotherapy .

Outcome Measure Combination Therapy Monotherapy P-Value
CD4+ Cell Count Increase0.08 x 10^9/L0.02 x 10^9/L< .001
Viral Load Reduction-1.33 log10 copies/mL-0.57 log10 copies/mL< .001

This study concluded that lamivudine-zidovudine combination therapy provides a potent and sustained antiviral effect, making it a preferred choice for initial treatment regimens .

Prevention of Maternal-Infant Transmission

The lamivudine-zidovudine combination has been evaluated for its effectiveness in preventing maternal-infant transmission of HIV during pregnancy and breastfeeding. Observational studies have shown that this combination can reduce transmission rates by up to 50% compared to placebo . A phase 1/phase 2 trial indicated that lamivudine concentrations were therapeutically adequate in amniotic fluid, suggesting effective placental transfer .

Case Study: Maternal-Infant Transmission

In a study involving pregnant women receiving lamivudine-zidovudine, researchers monitored the safety and efficacy of the regimen on maternal health and infant outcomes. The findings highlighted a significant reduction in viral load among treated mothers, correlating with lower rates of HIV transmission to infants .

Resistance Patterns

The combination therapy has been noted for its ability to delay the emergence of resistance mutations associated with zidovudine. However, resistance to lamivudine can develop more rapidly under prolonged treatment . Genotypic analyses revealed specific mutations linked to dual resistance, emphasizing the need for ongoing monitoring and potential adjustments in therapy.

Resistance Type Mutation Association
Zidovudine ResistanceG333E mutation
Lamivudine ResistanceRapid development

Use in Co-Infections

Lamivudine and zidovudine are also utilized in patients co-infected with hepatitis B virus (HBV) and HIV-1. Discontinuation of lamivudine in these patients can lead to severe exacerbations of hepatitis B, necessitating careful management and monitoring .

Case Study: Co-Infection Management

In a cohort study involving HIV-HBV co-infected patients, those receiving lamivudine-zidovudine demonstrated improved hepatic function compared to those on alternative regimens, highlighting the importance of this combination in managing dual infections effectively .

Análisis De Reacciones Químicas

Phosphorylation to Active Metabolites

Both drugs undergo intracellular phosphorylation to active triphosphate forms, which terminate viral DNA synthesis via reverse transcriptase inhibition.

CompoundPhosphorylation StepsEnzymes InvolvedKey Metabolite
Lamivudine Converted to lamivudine monophosphate → diphosphate → triphosphate (3TC-TP) Cellular kinasesLamivudine triphosphate
Zidovudine Phosphorylated to zidovudine monophosphate → diphosphate → triphosphate (ZDV-TP) Thymidine kinase and other kinasesZidovudine triphosphate
  • Mechanistic Insight :

    • 3TC-TP and ZDV-TP act as chain terminators by lacking a 3′-hydroxyl group, preventing elongation of viral DNA .

    • Lamivudine’s triphosphate has a longer intracellular half-life (~15–16 hours) compared to zidovudine’s (~3 hours) .

Metabolic Pathways and Enzymatic Interactions

Neither drug undergoes significant hepatic metabolism via cytochrome P450 (CYP) enzymes, reducing interactions with CYP-metabolized drugs .

ParameterLamivudineZidovudine
Primary Metabolism Renal excretion (70% unchanged) Glucuronidation (UGT2B7-mediated)
Key Metabolites Trans-sulfoxide (<5%) GZDV (glucuronide, 74% urinary excretion)
Elimination Half-Life 5–7 hours 0.5–3 hours
  • Notable Findings :

    • Zidovudine’s glucuronide metabolite (GZDV) is pharmacologically inactive but accounts for 74% of urinary excretion .

    • Lamivudine’s renal clearance involves organic cation transporters (OCT2), which may interact with OCT inhibitors (e.g., cimetidine) .

Stability and Degradation Reactions

  • Lamivudine : Stable under acidic conditions but degrades in strong alkaline environments via hydrolysis of the oxathiolane ring .

  • Zidovudine : Susceptible to photodegradation; forms degradation products under UV light exposure .

Propiedades

Número CAS

165456-81-5

Fórmula molecular

C18H24N8O7S

Peso molecular

496.5 g/mol

Nombre IUPAC

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4.C8H11N3O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h3,6-8,16H,2,4H2,1H3,(H,12,17,18);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,8+;6-,7+/m00/s1

Clave InChI

LHCOVOKZWQYODM-CPEOKENHSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1C(OC(S1)CO)N2C=CC(=NC2=O)N

SMILES isomérico

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-].C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

SMILES canónico

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Key on ui other cas no.

165456-81-5

Sinónimos

Combivir
lamivudine, zidovudine drug combination

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.